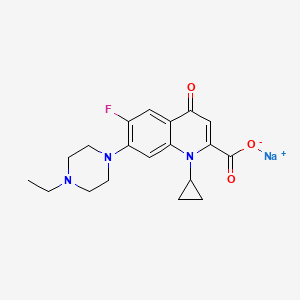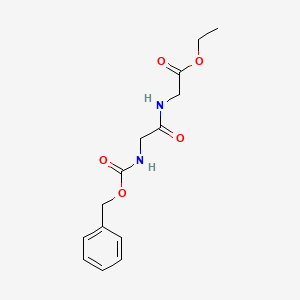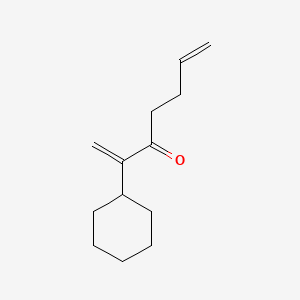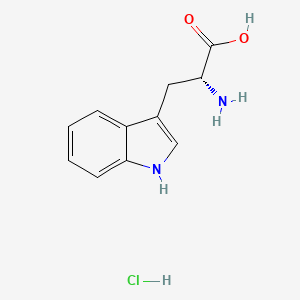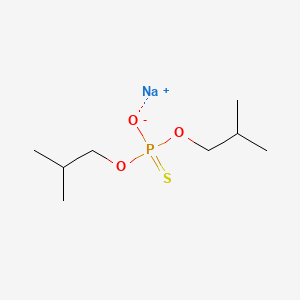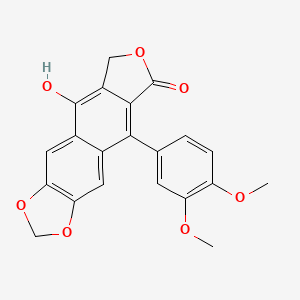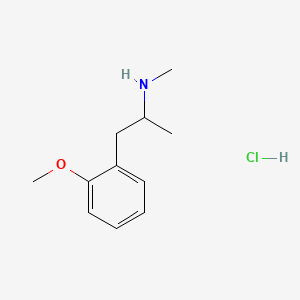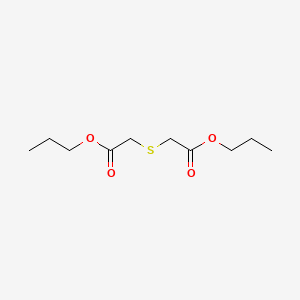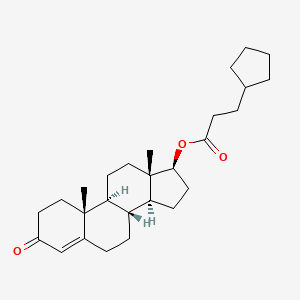
Testosterone cypionate
Vue d'ensemble
Description
Le cypionate de testostérone est un dérivé synthétique de la testostérone, une hormone cruciale principalement produite dans les testicules des hommes et en plus petites quantités dans les ovaires des femmes. C'est un stéroïde androgène et anabolisant utilisé principalement dans le traitement des faibles niveaux de testostérone chez les hommes et dans l'hormonothérapie pour les hommes transgenres . Ce composé est connu pour sa libération lente dans la circulation sanguine, ce qui en fait un choix populaire pour le traitement hormonal substitutif de la testostérone .
Applications De Recherche Scientifique
Testosterone cypionate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in regulating various biological processes, including muscle growth and bone density.
Mécanisme D'action
Target of Action
Testosterone cypionate, a synthetic derivative of testosterone, primarily targets the androgen receptors within cells . These receptors are found in various tissues throughout the body, including muscle and fat tissue, the brain, and certain endocrine glands . The primary role of these receptors is to bind with androgens, like testosterone, to regulate gene transcription and produce a variety of physiological effects .
Mode of Action
Upon administration, this compound is processed by enzymes in the bloodstream, which break the bond between the cypionate ester moiety and the testosterone . Once separated, the testosterone can bind to the androgen receptors within cells . This binding activates a series of processes that ultimately lead to an increase in protein synthesis in the muscle tissue . Protein synthesis is the process by which the body produces new proteins, which are the building blocks of muscle .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized to 17-keto steroids through two different pathways . Additionally, testosterone can either directly exert effects on target tissues or be metabolized by 5α-reductase into DHT or aromatized to estradiol (E2) . Both testosterone and DHT bind to an androgen receptor; however, DHT has a stronger binding affinity than testosterone and may have more androgenic effect in certain tissues at lower levels .
Pharmacokinetics
This compound exhibits high bioavailability when administered intramuscularly . It is metabolized in the liver and has an elimination half-life of approximately 8 days . About 90% of the compound is excreted in urine, and 6% is excreted in feces . These pharmacokinetic properties contribute to the compound’s slow rate of release after injection and longer half-life, which is beneficial compared to other testosterone derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It promotes the growth and maturation of male sex organs and the maintenance of secondary sex characteristics . It also stimulates protein synthesis, leading to the growth of muscle tissue . Additionally, this compound can reduce the threshold for aggressive behavior in men .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat can affect the stability of the compound . Furthermore, the relative potency of the androgenic and anabolic effects of this compound can depend on various factors and is a topic of ongoing research .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Testosterone cypionate plays a significant role in biochemical reactions. It is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . Once separated from its cypionate ester moiety by enzymes in the bloodstream, testosterone is metabolized to 17-keto steroids through two different pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is converted by the body to testosterone that has both androgenic effects and anabolic effects, making it useful for producing masculinization .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor, but it can also be metabolized by 5α-reductase into DHT or aromatized to estradiol (E2) . Both testosterone and DHT bind to an androgen receptor; however, DHT has a stronger binding affinity than testosterone and may have more androgenic effect in certain tissues at lower levels .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a long elimination half-life of about 8 days . It can be detected in the body for several weeks after the last dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that supraphysiological doses of this compound have been associated with possible nerve tissue damage and behavioral effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. After being processed by enzymes in the bloodstream, testosterone is metabolized to 17-keto steroids through two different pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is given by injection into muscle or subcutaneously, once every one to four weeks, depending on clinical indication .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on its conversion to testosterone and subsequent interactions with androgen receptors .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le cypionate de testostérone est synthétisé par estérification de la testostérone avec l'acide cyclopentylpropionique. La réaction implique généralement l'utilisation d'un dérivé chlorure d'acide de l'acide cyclopentylpropionique et de la testostérone en présence d'une base telle que la pyridine . La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de l'ester.
Méthodes de production industrielle : La production industrielle de cypionate de testostérone implique des processus d'estérification à grande échelle. La testostérone est d'abord purifiée, puis mise à réagir avec du chlorure d'acide cyclopentylpropionique en présence d'une base. Le produit est ensuite purifié par cristallisation ou chromatographie pour obtenir le composé final .
Analyse Des Réactions Chimiques
Types de réactions : Le cypionate de testostérone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le cypionate de testostérone en divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le groupe cétone dans la structure de la testostérone.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le squelette stéroïdien.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de stéroïdes 17-céto, tandis que la réduction peut donner des dérivés 17-hydroxy .
4. Applications de la recherche scientifique
Le cypionate de testostérone a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude de la chimie et de la synthèse des stéroïdes.
Biologie : Investigé pour son rôle dans la régulation de divers processus biologiques, notamment la croissance musculaire et la densité osseuse.
5. Mécanisme d'action
Le cypionate de testostérone exerce ses effets principalement par sa conversion en d'autres hormones puissantes et son interaction avec des récepteurs cellulaires spécifiques. Il est converti en dihydrotestostérone (DHT) par l'enzyme 5α-réductase et en estradiol par l'enzyme aromatase . La testostérone et la DHT se lient toutes deux aux récepteurs androgènes, tandis que l'estradiol se lie aux récepteurs des œstrogènes. Ces interactions conduisent à l'activation de diverses voies de signalisation qui régulent l'expression des gènes et les fonctions cellulaires .
Composés similaires :
Énanthate de testostérone : Autre forme estérifiée de la testostérone avec une chaîne d'ester légèrement plus courte, ce qui entraîne une libération plus rapide dans la circulation sanguine.
Propionate de testostérone : A une chaîne d'ester encore plus courte, ce qui entraîne une libération plus rapide et une durée d'action plus courte.
Unicité du cypionate de testostérone : Le cypionate de testostérone est unique en raison de sa chaîne d'ester plus longue, qui fournit une libération plus lente et plus constante de la testostérone dans la circulation sanguine. Cela se traduit par moins d'injections et des niveaux de testostérone plus stables par rapport à d'autres formes .
Comparaison Avec Des Composés Similaires
Testosterone Enanthate: Another esterified form of testosterone with a slightly shorter ester chain, leading to a faster release into the bloodstream.
Testosterone Propionate: Has an even shorter ester chain, resulting in a more rapid release and shorter duration of action.
Uniqueness of Testosterone Cypionate: this compound is unique due to its longer ester chain, which provides a slower and more consistent release of testosterone into the bloodstream. This results in fewer injections and more stable testosterone levels compared to other forms .
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVBGJFAYZEBE-ZLQWOROUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015617 | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Details | 'FDA label' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58-20-8 | |
| Record name | Testosterone cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone cypionate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CYPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
98-104ºC | |
| Details | 'MSDS' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


